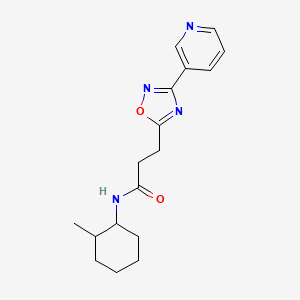![molecular formula C23H31N3O3 B7495265 N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPBA is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Wirkmechanismus
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide works by selectively inhibiting the activity of a specific protein, called the p300/CBP-associated factor (PCAF). PCAF is a histone acetyltransferase that plays a critical role in regulating gene expression and various biological processes, including cell growth and differentiation. By inhibiting PCAF, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide can modulate gene expression and cellular processes, making it a valuable tool for studying the role of PCAF in various biological systems.
Biochemical and Physiological Effects
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell growth and proliferation, and the reduction of pro-inflammatory cytokine production. In addition, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide in lab experiments is its selectivity for PCAF, which allows researchers to specifically target this protein and study its role in various biological processes. Another advantage is its small size, which makes it easier to administer and study in vivo. However, one limitation of using N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide is its potential off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide, including the development of more selective inhibitors of PCAF, the study of its effects on other biological systems, and the optimization of its pharmacokinetic properties for use in clinical applications. In addition, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide could be used in combination with other drugs to enhance their efficacy or to target multiple signaling pathways simultaneously. Overall, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has the potential to be a valuable tool for studying the role of PCAF in various biological processes and for developing new therapies for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide involves several steps, including the reaction of 4-(diethylamino)aniline with 3-methyl-2-bromoacetic acid, followed by the reaction of the resulting intermediate with 2-phenoxyacetic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to reduce the production of pro-inflammatory cytokines, which are associated with various inflammatory diseases. In neurological research, N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-5-26(6-2)19-14-12-18(13-15-19)24-23(28)22(17(3)4)25-21(27)16-29-20-10-8-7-9-11-20/h7-15,17,22H,5-6,16H2,1-4H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGUAXTTCNDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)


![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)